

SCR-1481B1 off-target effects in cancer cells

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Compound of Interest

Compound Name: SCR-1481B1

Cat. No.: B1139337

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SCR-1481B1 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SCR-1481B1**. The information focuses on potential off-target effects and unexpected experimental outcomes in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **SCR-1481B1**?

SCR-1481B1, also known as Metatinib, is a potent small molecule receptor kinase inhibitor that primarily targets c-MET (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its anti-tumor activity is attributed to its ability to inhibit these two pathways, which are crucial for tumor growth, proliferation, angiogenesis, and metastasis.[2]

Q2: Are there any known off-target effects of **SCR-1481B1**?

While specific, comprehensively documented off-target effects for **SCR-1481B1** are not extensively detailed in publicly available literature, it is a common phenomenon for small molecule kinase inhibitors to exhibit some level of off-target activity.[3][4] Researchers should be aware of the potential for **SCR-1481B1** to interact with other kinases, especially those with a high degree of structural similarity to the kinase domains of c-MET and VEGFR2. For instance, other c-MET inhibitors like tivantinib and crizotinib have been shown to have off-target activities that contribute to their anti-tumor effects.[5][6]

Q3: We observe cell death in our cancer cell line, but c-MET and VEGFR2 are not highly expressed. What could be the reason?

This could indicate an off-target effect. Many anti-cancer agents in clinical trials have been found to exert their effects through mechanisms independent of their intended targets.^{[3][4][7]} It is possible that **SCR-1481B1** is inhibiting another kinase or cellular protein that is essential for the survival of your specific cancer cell line. A genetic target-deconvolution strategy, such as using CRISPR/Cas9 to knock out the putative targets, can help determine if the observed cytotoxicity is due to off-target effects.^{[3][4]}

Q4: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of **SCR-1481B1**?

To differentiate between on-target and off-target effects, you can perform several experiments:

- Rescue Experiments: Overexpress c-MET or VEGFR2 in your target cells and assess if this rescues the phenotype induced by **SCR-1481B1**.
- Knockout/Knockdown Studies: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of c-MET and VEGFR2. If **SCR-1481B1** still elicits the same response in these modified cells, it strongly suggests an off-target mechanism.^{[3][5]}
- Kinase Profiling: Perform a broad panel kinase screen to identify other potential kinases that are inhibited by **SCR-1481B1** at the concentrations used in your experiments.
- Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream effectors of c-MET and VEGFR2 signaling (e.g., AKT, ERK, STAT3) to confirm target engagement.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Inconsistent IC50 values across different cancer cell lines.	Cell lines have varying dependencies on c-MET and VEGFR2 signaling. Off-target effects may be more pronounced in some cell lines than others.	Characterize the expression levels of c-MET and VEGFR2 in your cell lines. Correlate IC50 values with target expression. Consider performing kinase profiling on a sensitive and a resistant cell line to identify potential off-targets.
Unexpected toxicity in non-cancerous cell lines.	Off-target inhibition of kinases essential for normal cell function.	Perform a dose-response curve to determine the therapeutic window. Use a lower concentration of SCR-1481B1 if possible. Investigate the expression of c-MET, VEGFR2, and potential off-targets in the affected non-cancerous cells.
Drug precipitation or insolubility in cell culture media.	SCR-1481B1 may have limited solubility in aqueous solutions.	Prepare stock solutions in an appropriate solvent like DMSO. When diluting into culture media, ensure the final DMSO concentration is low and non-toxic to the cells. Sonication or gentle heating can aid dissolution. [2]
Discrepancy between in vitro and in vivo results.	Differences in drug metabolism, bioavailability, and the tumor microenvironment can influence efficacy. Off-target effects may be more or less prominent in an in vivo setting.	Conduct pharmacokinetic and pharmacodynamic studies to assess drug exposure and target inhibition in your animal model. Analyze the tumor microenvironment for changes in angiogenesis and immune cell infiltration.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **SCR-1481B1**

Target	IC50	Assay Type	Reference
MET Kinase	1.7 nM	Biochemical Assay	[8]

Note: Comprehensive quantitative data on the off-target profile of **SCR-1481B1** is not readily available in the public domain. Researchers are encouraged to perform their own kinase profiling assays to determine the selectivity of **SCR-1481B1**.

Experimental Protocols

Protocol 1: Western Blot Analysis of c-MET and VEGFR2 Signaling

This protocol is designed to assess the on-target activity of **SCR-1481B1** by measuring the phosphorylation of c-MET, VEGFR2, and their downstream effectors.

Materials:

- Cancer cell line of interest
- **SCR-1481B1**
- Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-c-MET, anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with varying concentrations of **SCR-1481B1** for 2 hours.
- Stimulate the cells with HGF (for c-MET activation) or VEGF (for VEGFR2 activation) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them.
- Quantify protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and image the results.

Protocol 2: CRISPR/Cas9-Mediated Knockout of c-MET to Investigate Off-Target Effects

This protocol provides a framework for generating a c-MET knockout cell line to test if the cytotoxic effects of **SCR-1481B1** are independent of its primary target.

Materials:

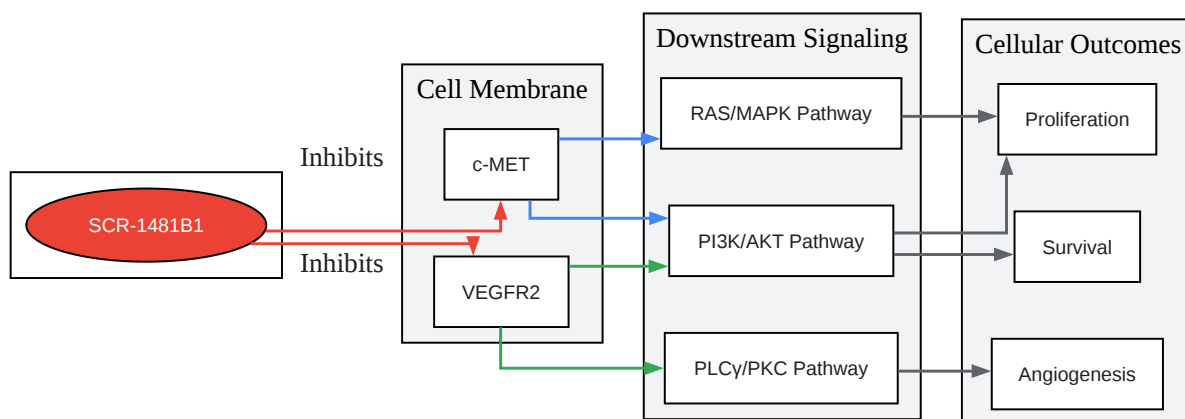
- Cancer cell line of interest
- c-MET-targeting sgRNA and Cas9 expression vector
- Lipofectamine or other transfection reagent

- Puromycin or other selection antibiotic
- Single-cell cloning plates
- Anti-c-MET antibody for validation

Procedure:

- Transfect the cells with the c-MET sgRNA/Cas9 vector.
- Select for transfected cells using the appropriate antibiotic.
- Perform single-cell cloning to isolate individual cell colonies.
- Expand the clones and screen for c-MET knockout by Western blot or genomic sequencing.
- Once a knockout clone is validated, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of **SCR-1481B1** concentrations on both the wild-type and knockout cell lines.
- Compare the dose-response curves. If the knockout cells remain sensitive to **SCR-1481B1**, it suggests a significant off-target mechanism of action.

Visualizations



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Caption: On-target signaling pathways inhibited by **SCR-1481B1**.



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Caption: Workflow for troubleshooting suspected off-target effects.

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